1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol is a complex organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound features a phenyl group, a pyridinyl moiety, and an alcohol functional group, making it a versatile building block in organic synthesis.
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol belongs to the class of alcohols and can be further classified as a secondary alcohol due to the presence of the hydroxyl group attached to a carbon that is also bonded to two other carbon atoms. It is also categorized under pyridine derivatives due to the presence of the pyridine ring in its structure.
The synthesis of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol can be accomplished through several methods. One common approach involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with 1-(4-methoxyphenyl)ethan-1-amine. This reaction typically requires specific conditions such as controlled temperature and catalysts to optimize yield and purity .
The synthetic route may include:
The molecular formula of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol is . The compound features:
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions:
Oxidation: This transforms the alcohol into a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced further to yield different alcohol derivatives.
Substitution Reactions: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
The specific conditions for these reactions vary but often involve:
The mechanism of action for 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol primarily involves its interaction with biological targets such as enzymes or receptors.
When introduced into biological systems, this compound may bind to specific enzyme active sites or receptor sites, leading to alterations in their activity. This interaction can modulate various biochemical pathways, which is particularly relevant in drug development and enzyme studies .
Research indicates that compounds with similar structures often exhibit significant biological activity, making them candidates for further pharmacological studies.
The physical properties of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-y]ethan-anol include:
Chemical properties include:
The applications of 1-Pheynl-l-[4-(propan-l-y)pyridin-l-y]ethan-l-alcohol span several fields:
1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol represents a structurally complex pyridine-ethanol hybrid scaffold of growing interest in medicinal chemistry. Characterized by the CAS registry number 439148-04-6, this compound features a central chiral tertiary alcohol bridging a phenyl ring and a 4-isopropyl-substituted pyridine heterocycle. Its molecular formula is C₁₆H₁₉NO, corresponding to a molecular weight of 241.33 g/mol [1] [5]. As a small molecule integrating aromatic, heteroaromatic, and aliphatic motifs with a polar hydroxyl group, it exemplifies modern strategies in bioactive molecule design that leverage hybrid pharmacophores. Its structural complexity arises from the sterically congested environment around the carbinol carbon, potentially conferring stereochemical specificity in biological interactions. This compound occupies a niche within heterocyclic chemistry due to its combination of hydrogen-bonding capability (via the hydroxyl and pyridyl nitrogen) and lipophilic domains (phenyl and isopropyl groups), making it a compelling subject for physicochemical and pharmacological exploration [1] [5] [6].
The systematic chemical name 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol follows IUPAC substitutive nomenclature rules:
Alternative chemical names include:
Structurally, this molecule belongs to the aryl(pyridinyl)methanol class, characterized by a central carbon bearing both a phenyl group and a pyridinyl group, along with a methyl group and hydroxyl function. The pyridine ring is a six-membered N-heterocycle exhibiting aromaticity with a nitrogen atom at position 1. Key structural features include:
Table 1: Chemical Identity Profile of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 439148-04-6 | [1] |
Systematic Name | 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol | [1] [5] |
Alternative Name | α-Methyl-4-(1-methylethyl)-α-phenyl-2-pyridinemethanol | [1] |
Molecular Formula | C₁₆H₁₉NO | [1] [5] |
Molecular Weight | 241.33 g/mol | [1] |
MDL Number | MFCD02929410 | [1] |
The emergence of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol reflects decades of evolution in heterocyclic chemistry targeting biologically active molecules. Pyridine derivatives have been integral to medicinal chemistry since the isolation of pyridine itself from bone pyrolysis products in the 19th century [6] [9]. The pyridine nucleus constitutes a privileged scaffold in drug design, forming the core of over 7000 existing pharmaceuticals [3] [6]. Key historical milestones contextualizing this compound include:
While specific discovery timelines for 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol weren't detailed in the search results, its structural features suggest it emerged from synthetic campaigns focused on:
Table 2: Representative Pyridine-Based Anticancer Agents Highlighting Scaffold Diversity
Compound Class/Example | Key Structural Features | Reported Activity/Target | Source |
---|---|---|---|
Imatinib mesylate (Gleevec®) | Aminopyrimidine linked to methylbenzamide & N-methylpiperazine (pyridine variant) | BCR-ABL tyrosine kinase inhibition | [3] [6] |
Sorafenib (Nexavar®) | Diarylurea core with 4-pyridyl & 3-trifluoromethylphenyl groups | Multi-kinase (VEGFR, PDGFR, Raf) inhibition | [3] |
Combretastatin A-4 Analogs | Trimethoxyphenyl (TMP) linked to varied heterocycles (incl. pyridines) | Tubulin polymerization inhibition (Colchicine site) | [10] |
Pyrano[3,2-c]pyridines (e.g., Compound 3b) | Fused pyran-pyridine core with methoxyaryl substitutions | Antiproliferative (IC₅₀ 6.13 μM vs MCF-7), Tubulin inhibition (IC₅₀ 4.03 μM) | [10] |
The integration of a pyridine ring with an ethanol moiety bearing aryl and alkyl substituents (as seen in 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol) creates a pharmacologically privileged architecture with multifaceted advantages:
Table 3: Predicted Physicochemical Properties of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol
Property | Predicted Value | Method/Note | Source |
---|---|---|---|
Boiling Point | 364.9 ± 37.0 °C | Predicted | [1] |
Density | 1.063 ± 0.06 g/cm³ | Predicted | [1] |
pKa (Pyridinium) | 12.72 ± 0.29 | Predicted (aqueous solution) | [1] |
LogP | ~3.0 (Estimated) | Calculated from structure (C₂LogP) | N/A |
Hydrogen Bond Donors | 1 (OH group) | [1] | |
Hydrogen Bond Acceptors | 2 (N and O atoms) | [1] |
The structural design of 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol thus exemplifies rational approaches in contemporary medicinal chemistry, leveraging heterocyclic hybridization to optimize molecular recognition, pharmacokinetic behavior, and target engagement—particularly within oncology-focused drug discovery paradigms. Its commercial availability for research (e.g., Fluorochem [5]) facilitates ongoing exploration of its biological potential and synthetic utility.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5